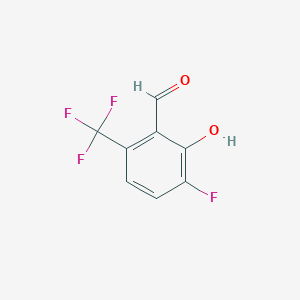
3-Fluoro-2-hydroxy-6-(trifluoromethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-hydroxy-6-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4F4O2 It is characterized by the presence of fluorine atoms and a hydroxyl group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of fluorinating agents such as Selectfluor and trifluoromethylating agents like trifluoromethyl iodide under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-hydroxy-6-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-fluoro-2-hydroxy-6-(trifluoromethyl)benzoic acid.
Reduction: Formation of 3-fluoro-2-hydroxy-6-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
3-Fluoro-2-hydroxy-6-(trifluoromethyl)benzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of fluorinated drugs.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-hydroxy-6-(trifluoromethyl)benzaldehyde is primarily related to its ability to interact with biological molecules. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to effectively bind to molecular targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)benzaldehyde
- 3-Fluoro-4-hydroxy-5-(trifluoromethyl)benzaldehyde
- 2-Hydroxy-3-(trifluoromethyl)benzaldehyde
Comparison: 3-Fluoro-2-hydroxy-6-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the fluorine atoms and the hydroxyl group on the benzaldehyde ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H4F4O2 |
|---|---|
Molecular Weight |
208.11 g/mol |
IUPAC Name |
3-fluoro-2-hydroxy-6-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H4F4O2/c9-6-2-1-5(8(10,11)12)4(3-13)7(6)14/h1-3,14H |
InChI Key |
UJEZYBFWWXOFQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



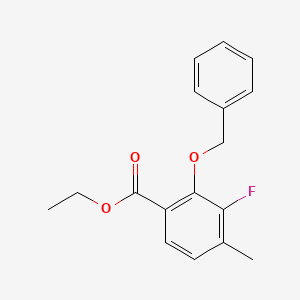
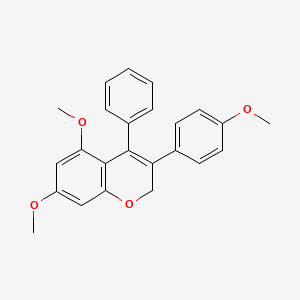

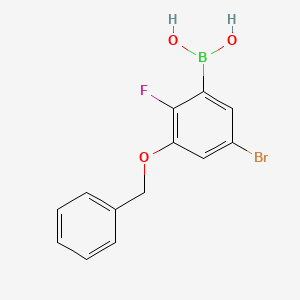
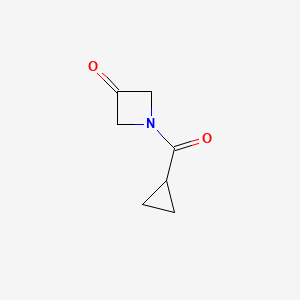

![N-[(2,5-Dimethylphenyl)amino]formamide](/img/structure/B14023045.png)
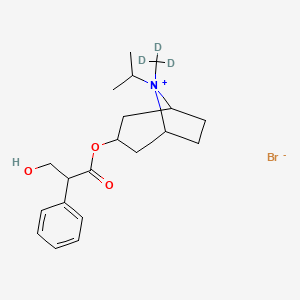
![tert-Butyl (S)-7-(hydroxymethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14023078.png)
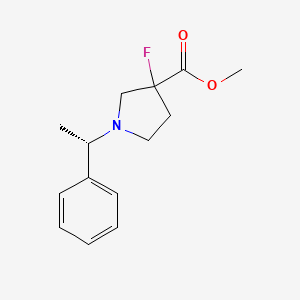
![4'-Bromo-2',5'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14023090.png)
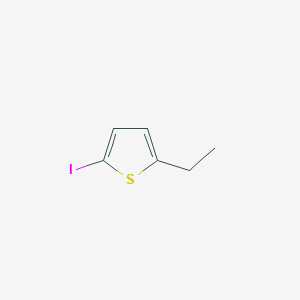
![4-{[(2,4,6-Trimethylphenyl)sulfanyl]methyl}morpholine](/img/structure/B14023102.png)
